Gemcitabine

multiple myeloma nucleoside analog intracellular pharmacology

Gemcitabine (2',2'-difluoro-2'-deoxycytidine; dFdC) is a synthetic pyrimidine nucleoside analog antimetabolite. As a prodrug, it requires intracellular phosphorylation by deoxycytidine kinase (dCK) to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites, which inhibit ribonucleotide reductase and incorporate into DNA, causing chain termination.

Molecular Formula C9H11F2N3O4
Molecular Weight 263.20 g/mol
CAS No. 122111-03-9; 95058-81-4
Cat. No. B15559612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGemcitabine
CAS122111-03-9; 95058-81-4
Molecular FormulaC9H11F2N3O4
Molecular Weight263.20 g/mol
Structural Identifiers
InChIInChI=1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17)/t4-,6-,7-/m1/s1
InChIKeySDUQYLNIPVEERB-QPPQHZFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.23e+01 g/L

Gemcitabine (CAS 122111-03-9) Procurement Guide: Essential Baseline for Nucleoside Analog Sourcing


Gemcitabine (2',2'-difluoro-2'-deoxycytidine; dFdC) is a synthetic pyrimidine nucleoside analog antimetabolite [1]. As a prodrug, it requires intracellular phosphorylation by deoxycytidine kinase (dCK) to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites, which inhibit ribonucleotide reductase and incorporate into DNA, causing chain termination [2]. Its distinctive difluoro substitution at the 2' position of the deoxyribose ring confers unique metabolic and pharmacokinetic properties relative to structurally related analogs like cytarabine (ara-C), the benchmark for this class [3].

Why Gemcitabine Cannot Be Interchanged with Cytarabine or Other Nucleoside Analogs


Gemcitabine's difluoro substitution fundamentally alters its transport kinetics, intracellular metabolism, and target affinity compared to closely related nucleoside analogs like cytarabine (ara-C), azacitidine, and decitabine. These structural differences result in distinct transporter interaction profiles (e.g., Ki values for hCNT1/3 ranging from 3–26 μM vs. mM affinity for hENT1/2) [1], differential accumulation of active triphosphate metabolites (100 µM for gemcitabine vs. 20 µM for other analogs in multiple myeloma cells) [2], and divergent clinical safety profiles (e.g., significantly lower rates of febrile neutropenia in head-to-head trials vs. high-dose cytarabine regimens, 33% vs. 92%, p < 0.001) [3]. Generic substitution between these agents is not scientifically valid; procurement decisions must be guided by the specific quantitative evidence detailed below.

Quantitative Differentiation of Gemcitabine from Key Nucleoside Analog Comparators


Superior Intracellular Accumulation of Active Triphosphate Metabolite in Multiple Myeloma Cells

In head-to-head in vitro testing across a panel of nucleoside analogs in multiple myeloma (MM) cell lines, gemcitabine demonstrated substantially greater intracellular accumulation of its active triphosphate metabolite compared to fludarabine, clofarabine, arabinosylguanine, cytarabine, and troxacitabine [1]. MM.1S cells accumulated 100 µM of gemcitabine triphosphate versus only 20 µM of the other analogs as their respective triphosphates [1]. This 5-fold higher accumulation directly correlated with enhanced cytotoxicity, where gemcitabine exhibited IC50 values in the nanomolar range in MM cell lines resistant to commonly used chemotherapeutic agents [1].

multiple myeloma nucleoside analog intracellular pharmacology

Potent and Selective Interaction with Human Concentrative Nucleoside Transporters (hCNT1/3)

In a comparative study of nucleoside transporter interactions, gemcitabine, azacitidine, and decitabine were assessed for their ability to inhibit human nucleoside transporters (hNTs) expressed in Saccharomyces cerevisiae and Xenopus laevis oocytes [1]. All three drugs inhibited hCNT1 and hCNT3 potently, with Ki values ranging from 3–26 µM [1]. In contrast, they inhibited hENT1, hENT2, and hCNT2 weakly, with Ki values ranging from 0.5–3.1 mM [1]. This indicates gemcitabine shares a high-affinity transport pathway with these hypomethylating agents, but the quantitative Ki differences establish that transporter-mediated uptake is not uniform across the class.

membrane transport pharmacokinetics nucleoside transporters

Significantly Reduced Febrile Neutropenia Compared to High-Dose Cytarabine Regimen in DLBCL Salvage Therapy

In a retrospective head-to-head comparison of second-line salvage regimens for relapsed/refractory diffuse large B-cell lymphoma (R/R DLBCL), the gemcitabine-containing regimen GCD-R (gemcitabine, carboplatin, dexamethasone, rituximab) was compared to the high-dose cytarabine-based regimen CHASER (cyclophosphamide, high-dose cytarabine, dexamethasone, etoposide, rituximab) [1]. Complete response rates (CRR 43% vs. 42%; p = 1.00) and overall response rates (ORR 60% vs. 50%; p = 0.46) were comparable between groups [1]. However, the incidence of febrile neutropenia was significantly lower with the gemcitabine-containing GCD-R regimen (33%) compared to the high-dose cytarabine-based CHASER regimen (92%; p < 0.001) [1].

diffuse large B-cell lymphoma salvage chemotherapy toxicity profile

Greater Stability of Intracellular Triphosphate Metabolite Relative to Cytarabine

Comparative pharmacokinetic and pharmacodynamic analyses have established that while gemcitabine and cytarabine (ara-C) share strong structural and mechanistic analogies, the intracellular triphosphate derivative of gemcitabine exhibits greater stability than that of cytarabine [1]. This enhanced intracellular stability of dFdCTP contributes to prolonged target inhibition and is a key mechanistic differentiator underpinning gemcitabine's distinct therapeutic spectrum—predominantly solid tumors (pancreatic, NSCLC, bladder, breast) versus cytarabine's primary utility in hematologic malignancies (acute leukemias) [1].

intracellular pharmacology metabolite stability mechanism of action

Nanomolar Potency in Mesothelioma Cell Lines with Synergistic Activity When Combined with Fludarabine

In a comparative cytotoxicity screen of nucleoside and nucleobase analogs against three human mesothelioma cell lines (MSTO-211H, H2452, H2052), gemcitabine demonstrated potent single-agent activity with an IC50 of 46 nM in H2052 cells [1]. This potency was comparable to 5-fluoro-2′-deoxyuridine (IC50 = 43 nM) and superior to clofarabine (IC50 = 240 nM) and cladribine (IC50 = 490 nM) in the same cell line [1]. Furthermore, the combination of gemcitabine with fludarabine or cladribine produced synergistic cytotoxic activity against the least sensitive mesothelioma cell line, H2052 [1].

mesothelioma combination chemotherapy synergy

hENT1 Expression as a Predictive Biomarker for Gemcitabine Sensitivity in NSCLC

Quantitative RT-PCR analysis of human equilibrative nucleoside transporter 1 (hENT1) and deoxycytidine kinase (dCK) gene expression in non-small cell lung cancer (NSCLC) cell lines revealed a significant inverse correlation between basal hENT1 expression and gemcitabine IC50 values (r = -0.6769, P = 0.0005) [1]. This indicates that higher hENT1 expression predicts greater sensitivity to gemcitabine. In contrast, dCK expression levels were not significantly correlated with baseline sensitivity but decreased dCK expression was associated with acquired resistance in a gemcitabine-resistant clone (H23/GEM-R) [1].

biomarker drug resistance non-small cell lung cancer

Gemcitabine: Validated Application Scenarios for Research and Clinical Procurement


Salvage Therapy for Relapsed/Refractory Aggressive B-Cell Lymphoma with Reduced Hematologic Toxicity

Gemcitabine-containing regimens (e.g., GDP or GCD-R) are validated alternatives to high-dose cytarabine-based salvage chemotherapy for aggressive B-cell lymphomas. The NCIC CTG LY.12 phase III randomized trial demonstrated that gemcitabine, dexamethasone, and cisplatin (GDP) is noninferior to dexamethasone, cytarabine, and cisplatin (DHAP) for relapsed/refractory aggressive lymphomas before autologous stem-cell transplantation [1]. Additionally, a retrospective comparative study showed GCD-R achieved comparable complete response rates (43% vs. 42%) and overall response rates (60% vs. 50%) to a high-dose cytarabine-based regimen (CHASER), but with significantly lower febrile neutropenia (33% vs. 92%, p < 0.001) [2].

Nanomolar-Potency Cytotoxic Agent for Mesothelioma and Solid Tumor Research

Gemcitabine exhibits nanomolar potency (IC50 = 46 nM) in mesothelioma cell lines (H2052) and demonstrates synergistic cytotoxicity when combined with fludarabine or cladribine [1]. This makes it a high-priority compound for in vitro and in vivo preclinical research programs targeting malignant mesothelioma, pancreatic ductal adenocarcinoma, non-small cell lung cancer, and other solid tumors where nucleoside analog sensitivity is being investigated.

Biomarker-Guided Precision Oncology Research in NSCLC

Baseline hENT1 expression is a significant predictor of gemcitabine sensitivity in NSCLC cell lines (r = -0.6769, P = 0.0005) [1]. Researchers and clinical trialists can leverage this quantitative relationship to enrich patient populations for gemcitabine-based regimens, improving the likelihood of observing efficacy signals and optimizing the use of this agent in precision oncology studies.

Comparative Nucleoside Transporter Pharmacology Studies

Gemcitabine's well-characterized interaction profile with human nucleoside transporters—potent inhibition of hCNT1/3 (Ki = 3–26 µM) and weak inhibition of hENT1/2 (Ki = 0.5–3.1 mM) [1]—makes it an ideal reference compound for studies investigating the role of specific transporters in nucleoside analog uptake, resistance, and drug-drug interactions.

Quote Request

Request a Quote for Gemcitabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.